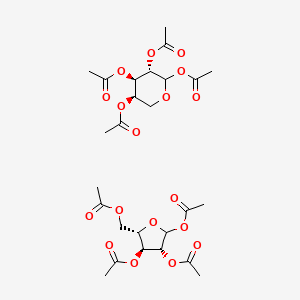
Mixture of 1,2,3,5-Tetra-O-acetyl-L-arabinofuranose and Tetra-O-acetyl-alpha-L-arabinopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Mixture of 1,2,3,5-Tetra-O-acetyl-L-arabinofuranose and Tetra-O-acetyl-alpha-L-arabinopyranose” consists of two acetylated forms of L-arabinose, a pentose sugar. These compounds are often used in carbohydrate chemistry and have applications in various scientific fields due to their unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,5-Tetra-O-acetyl-L-arabinofuranose and Tetra-O-acetyl-alpha-L-arabinopyranose are typically synthesized through the acetylation of L-arabinose. The process involves the reaction of L-arabinose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include:
Temperature: Room temperature to 50°C
Solvent: Acetic anhydride
Catalyst: Pyridine or other bases
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,5-Tetra-O-acetyl-L-arabinofuranose and Tetra-O-acetyl-alpha-L-arabinopyranose undergo various chemical reactions, including:
Hydrolysis: Deacetylation to yield L-arabinose
Oxidation: Formation of arabinonic acid derivatives
Reduction: Conversion to arabinitol derivatives
Substitution: Introduction of different functional groups at the acetylated positions
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH)
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4)
Reduction: Reducing agents like sodium borohydride (NaBH4)
Substitution: Various nucleophiles under appropriate conditions
Major Products
Hydrolysis: L-arabinose
Oxidation: Arabinonic acid derivatives
Reduction: Arabinitol derivatives
Substitution: Functionalized arabinose derivatives
Applications De Recherche Scientifique
1,2,3,5-Tetra-O-acetyl-L-arabinofuranose and Tetra-O-acetyl-alpha-L-arabinopyranose have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex carbohydrates and glycosides.
Biology: Serve as substrates for studying enzyme activities, particularly glycosidases.
Medicine: Potential use in drug development, especially in the design of antiviral and anticancer agents.
Industry: Utilized in the production of biodegradable polymers and as precursors for various fine chemicals.
Mécanisme D'action
The mechanism of action of these compounds depends on their specific application. In enzymatic studies, they act as substrates for glycosidases, undergoing hydrolysis to release L-arabinose. In drug development, their acetylated forms can enhance the stability and bioavailability of active pharmaceutical ingredients.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3,5-Tetra-O-acetyl-D-arabinofuranose
- 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose
- 1,2,3,5-Tetra-O-acetyl-α-D-arabinopyranose
Uniqueness
The mixture of 1,2,3,5-Tetra-O-acetyl-L-arabinofuranose and Tetra-O-acetyl-alpha-L-arabinopyranose is unique due to its specific stereochemistry and the presence of both furanose and pyranose forms. This duality allows for diverse reactivity and applications in various fields, making it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C26H36O18 |
|---|---|
Poids moléculaire |
636.6 g/mol |
Nom IUPAC |
[(3R,4R,5S)-4,5,6-triacetyloxyoxan-3-yl] acetate;[(2S,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/2C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15;1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h2*10-13H,5H2,1-4H3/t2*10-,11-,12+,13?/m10/s1 |
Clé InChI |
CYNZFDMADVEAML-LQOLAYDRSA-N |
SMILES isomérique |
CC(=O)OC[C@H]1[C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C.CC(=O)O[C@@H]1COC([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C.CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


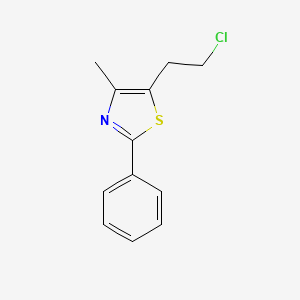
![(1S,2S,5R)-3-((R)-2-Amino-3,3,3-trifluoropropanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile](/img/structure/B13845047.png)
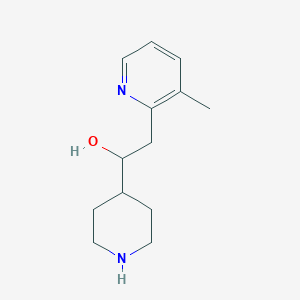
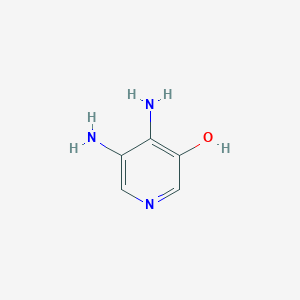
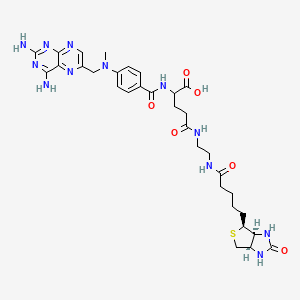
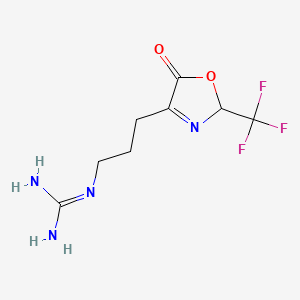
![5-Amino-1-[(2,4-dichlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13845102.png)
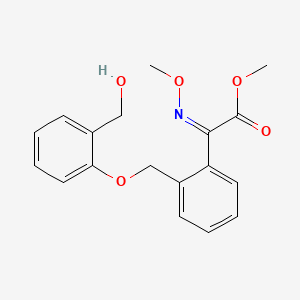
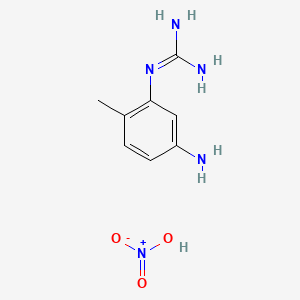
![6-Fluoro-3-[1-bis-[2-(methyl-6,7,8,9-tetrahydropyridol[1,2,a]pyrimidin-4-one-3-yl)ethyl]piperidinium]benzisoxazole Iodide](/img/structure/B13845118.png)
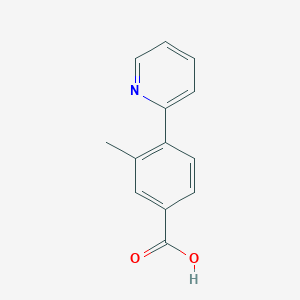
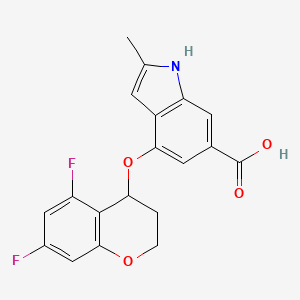
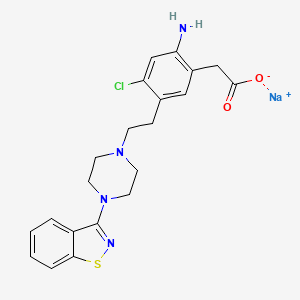
![(4-Chlorobenzo[b]thiophen-2-yl)(piperazin-1-yl)methanone](/img/structure/B13845134.png)
